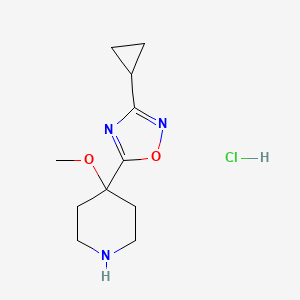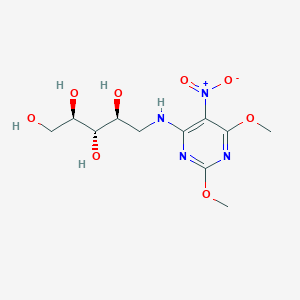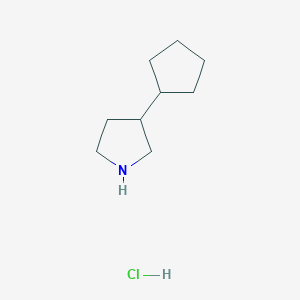![molecular formula C15H13FN2 B1462436 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile CAS No. 1021022-20-7](/img/structure/B1462436.png)
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile
Vue d'ensemble
Description
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C15H13FN2 and a molecular weight of 240.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro-substituted phenyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile typically involves the reaction of 4-fluoro-2-methylaniline with 3-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Applications De Recherche Scientifique
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile can be compared with other similar compounds, such as:
4-Fluoro-2-methylphenylamine: This compound shares the fluoro-substituted phenyl group but lacks the benzonitrile moiety.
3-Fluorobenzonitrile: This compound contains the benzonitrile group but lacks the fluoro-substituted phenyl group.
4-Fluoro-2-methylbenzonitrile: This compound has both the fluoro-substituted phenyl group and the benzonitrile moiety but differs in the position of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[(4-fluoro-2-methylanilino)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c1-11-7-14(16)5-6-15(11)18-10-13-4-2-3-12(8-13)9-17/h2-8,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXGTNPRSOJPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[3-(dimethylamino)propylimino]-10-methyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;hydrochloride](/img/structure/B1462372.png)
![6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1462374.png)
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1462375.png)
